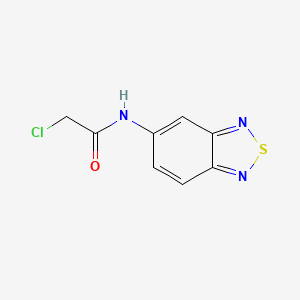

N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide

Description

N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide is a heterocyclic acetamide derivative featuring a benzothiadiazole core substituted at the 5-position with a 2-chloroacetamide group. The benzothiadiazole moiety imparts electron-withdrawing characteristics, while the chloroacetamide group enhances reactivity, making it a candidate for nucleophilic substitution reactions .

Properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3OS/c9-4-8(13)10-5-1-2-6-7(3-5)12-14-11-6/h1-3H,4H2,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNNYMQTOGKOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common synthetic route is the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using an appropriate solvent like dichloromethane.

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide can undergo several types of chemical reactions, including:

Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: : Nucleophilic substitution reactions can occur at the chloroacetamide group, where nucleophiles like amines or alcohols replace the chlorine atom.

Common reagents and conditions used in these reactions include various bases, acids, and solvents, depending on the specific reaction being performed. The major products formed from these reactions can vary widely, ranging from simple derivatives to more complex molecules.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide exhibits significant antibacterial activity. Research has shown that its derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, a study indicated that certain derivatives demonstrated strong bactericidal properties against Staphylococcus aureus, with minimum inhibitory concentration values suggesting effective antimicrobial capabilities.

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for its anticancer potential. Comparative studies have shown that it exhibits superior cytotoxicity against MCF-7 breast cancer cells compared to other benzothiazole derivatives. This suggests a promising avenue for developing new anticancer agents based on its structure .

Material Science

Optoelectronic Applications

N-2,1,3-benzothiadiazol-5-yl derivatives are being investigated for their roles in optoelectronic devices. The photoluminescent properties of these compounds make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and solar cells. Their ability to act as electron acceptors in polymer matrices enhances charge separation and improves device efficiency .

Polymer Chemistry

The compound serves as a building block in the synthesis of conductive polymers. For instance, derivatives containing the benzothiadiazole moiety have been used to create materials with enhanced electrical conductivity and stability under varying environmental conditions .

Agrochemicals

Pesticidal Applications

Research into the agrochemical applications of this compound indicates potential use as a pesticide. Its structural features allow for interactions with biological systems in pests, potentially leading to effective pest control strategies without significant environmental impact .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antibacterial Efficacy Study | Evaluated against clinical strains | Significant inhibition against Staphylococcus aureus |

| Anticancer Activity Assessment | Cytotoxicity against MCF-7 cells | Superior activity compared to other benzothiazole derivatives |

| Photoluminescence Study | Optical properties in polymers | Enhanced charge separation and emission intensity |

Mechanism of Action

The mechanism by which N-2,1,3-Benzothiadiazol-5-yl-2-chloroacetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Features:

- Core structure : Benzothiadiazole (a fused benzene and 1,2,3-thiadiazole ring).

- Substituent : 2-Chloroacetamide at the 5-position.

- Molecular formula : C₈H₆ClN₃OS (inferred from analogous compounds in ).

Comparative Analysis with Structural Analogs

Below is a detailed comparison of N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide with structurally related compounds, focusing on molecular properties, synthesis routes, and reported applications.

Structural and Functional Group Comparisons

Biochemical and Physical Properties

- The chloroacetamide group is a reactive handle for further functionalization, as seen in agrochemicals and protease inhibitors .

Crystallographic and Stability Data

- Crystal Packing : Analogous compounds like N-(1,3-benzodioxol-5-yl)-2-chloroacetamide form hydrogen-bonded chains (N–H···O), stabilizing the crystal lattice . The target compound likely exhibits similar intermolecular interactions.

- Stability : Chloroacetamides are generally stable under anhydrous conditions but hydrolyze in the presence of moisture, necessitating careful storage .

Biological Activity

N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide is a compound with significant potential in various biological applications. Its structure incorporates a benzothiadiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₃O₂S |

| Molecular Weight | 227.68 g/mol |

| IUPAC Name | N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide |

| InChI Key | HUCZXEFGWJEFEM-UHFFFAOYSA-N |

The compound's structure features a benzothiadiazole ring system attached to a chloroacetamide group, which is critical for its biological activity.

Research indicates that this compound interacts with specific molecular targets within cells. The benzothiadiazole core may inhibit various enzymes and proteins involved in cell signaling pathways. This inhibition can lead to:

- Induction of Apoptosis: The compound has shown potential in triggering programmed cell death in cancer cells.

- Antimicrobial Activity: It exhibits inhibitory effects against certain bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Several studies have investigated the anticancer effects of this compound:

- Cell Proliferation Inhibition: Research has demonstrated that this compound can significantly reduce the proliferation of various cancer cell lines. For instance, in vitro studies showed a dose-dependent decrease in cell viability in breast and lung cancer cell lines.

- Mechanistic Studies: The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Antimicrobial Effects

The antimicrobial properties of this compound have been documented as follows:

- Bacterial Inhibition: The compound displayed notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Fungal Activity: Preliminary results suggest effectiveness against common fungal pathogens, indicating its potential use in treating fungal infections.

Case Studies

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound at concentrations of 10 µM and 20 µM resulted in a 50% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells.

Case Study 2: Antimicrobial Evaluation

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against various bacterial strains. A minimum inhibitory concentration (MIC) of 32 µg/mL was determined for S. aureus, demonstrating its potential as an antimicrobial agent.

Q & A

Q. What synthetic routes are commonly employed for N-2,1,3-benzothiadiazol-5-yl-2-chloroacetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative method involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base, using dioxane as a solvent. Key steps include dropwise addition of chloroacetyl chloride at 20–25°C, followed by purification via recrystallization from ethanol-DMF mixtures to ensure high purity . Alternative routes may utilize coupling agents (e.g., carbodiimides) for amide bond formation between benzothiadiazole precursors and chloroacetamide intermediates .

Q. What safety precautions are necessary when handling this compound?

Based on structural analogs like 2,1,3-benzothiadiazole, strict safety protocols are recommended:

- Use personal protective equipment (PPE), including nitrile gloves and safety goggles.

- Work in a fume hood to avoid inhalation of vapors.

- Store in a cool, dry place away from oxidizing agents and strong bases.

- In case of skin contact, wash immediately with water for 15 minutes and seek medical attention .

Q. Which analytical techniques are critical for characterizing its purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular integrity.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material).

- X-ray Crystallography : Resolves crystal structure and validates stereochemistry using programs like SHELXL .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Yield optimization involves systematic variation of:

- Temperature : Lower temperatures (20–25°C) minimize side reactions during chloroacetyl chloride addition .

- Solvent : Polar aprotic solvents (e.g., dioxane) enhance reactivity, while DMF improves solubility during recrystallization .

- Catalysts : Triethylamine acts as both a base and catalyst, with stoichiometric ratios critical to avoid excess unreacted intermediates .

- Purification : Gradient column chromatography or preparative HPLC isolates high-purity fractions .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Contradictory data (e.g., NMR shifts vs. computational predictions) require:

- Multi-technique validation : Cross-check with IR, MS, and X-ray crystallography .

- Computational modeling : Density Functional Theory (DFT) simulations predict spectral profiles and compare with experimental data .

- Batch reproducibility : Repeat synthesis under controlled conditions to rule out impurities or polymorphic variations .

Q. What computational methods assist in predicting the compound’s reactivity and biological interactions?

- Molecular docking : Screens binding affinity with target proteins (e.g., enzymes involved in cancer pathways) using software like AutoDock Vina.

- QSAR modeling : Relates structural features (e.g., chloroacetamide group) to bioactivity using regression analysis .

- MD simulations : Assess stability of ligand-protein complexes over nanoseconds to identify potential therapeutic applications .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across studies?

- Dose-response validation : Re-evaluate activity using standardized assays (e.g., IC50 in cancer cell lines).

- Metabolic stability testing : Check for degradation products via LC-MS that may interfere with bioactivity .

- Control experiments : Include reference compounds (e.g., cisplatin for cytotoxicity studies) to calibrate assay conditions .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

| Parameter | Optimal Condition | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Solvent | Dioxane | 65–75% | >95% | |

| Temperature | 20–25°C | 70–80% | >98% | |

| Purification Method | Ethanol-DMF recrystallization | — | 99% |

Q. Table 2. Common Analytical Techniques and Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.